molecular formula C23H28N4O4S3 B2810443 (4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)piperidin-4-yl)methanone CAS No. 923001-13-2

(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)piperidin-4-yl)methanone

Cat. No.: B2810443
CAS No.: 923001-13-2
M. Wt: 520.68
InChI Key: CXEZAHAKAZCQEY-UHFFFAOYSA-N
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Description

The compound (4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)piperidin-4-yl)methanone is a complex organic molecule. It contains several functional groups and rings, including a methoxy group, a methyl group, a benzothiazole ring, a piperazine ring, a thiophene ring, a sulfonyl group, and a piperidine ring .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino) ethylamino] benzamides derivatives were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various spectroscopic techniques such as IR, 1H NMR, 13C NMR, and mass spectrometry . These techniques provide information about the functional groups present in the molecule and their connectivity.


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, the introduction of a methoxy group to the benzothiazole ring in a similar compound improved its solubility .

Scientific Research Applications

Antimicrobial and Antifungal Properties

  • A study reported the synthesis and antimicrobial activity of new pyridine derivatives, including compounds similar to the target chemical. The compounds exhibited variable and modest activity against investigated strains of bacteria and fungi (Patel, Agravat, & Shaikh, 2011).

Receptor Antagonists

  • Research identified potent antagonists of the G protein-coupled receptor NPBWR1 (GPR7), with the study exploring various substituents leading to the identification of compounds with subnanomolar potencies (Romero et al., 2012).

Antidepressant Potential

  • Compounds derived from benzothiazole and piperazine, similar to the target molecule, were prepared and showed good affinity for the 5-HT1A receptor and serotonin reuptake inhibition, suggesting their potential as dual antidepressant drugs (Orus et al., 2002).

Structural and Antiproliferative Analysis

  • A novel bioactive heterocycle was synthesized and evaluated for antiproliferative activity. Its molecular structure was analyzed through various spectral methods and X-ray diffraction studies, revealing stability due to inter and intramolecular hydrogen bonds (Prasad et al., 2018).

Insecticidal Properties

  • New piperidine thiazole compounds were synthesized, exhibiting insecticidal activities against armyworms. The study highlighted the potential of these compounds as bioactive substances (Ding et al., 2019).

Mechanism of Action

The mechanism of action of similar compounds has been investigated. For instance, 7-Methoxy-6-[4-(4-methyl-1,3-thiazol-2-yl)-1H-imidazol-5-yl]-1,3-benzothiazole was evaluated as a transforming growth factor-β (TGF-β) type I receptor inhibitor .

Properties

IUPAC Name

[4-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(1-thiophen-2-ylsulfonylpiperidin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O4S3/c1-16-5-6-18(31-2)20-21(16)33-23(24-20)26-13-11-25(12-14-26)22(28)17-7-9-27(10-8-17)34(29,30)19-4-3-15-32-19/h3-6,15,17H,7-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXEZAHAKAZCQEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N=C(S2)N3CCN(CC3)C(=O)C4CCN(CC4)S(=O)(=O)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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